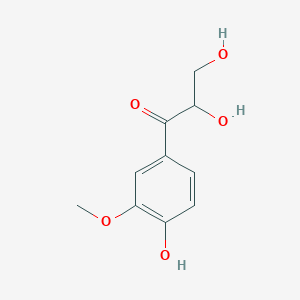

C-Veratroylglycol

Descripción general

Descripción

C-Veratroylglycol is a phenolic compound known for its antioxidant properties. It is structurally characterized by the presence of hydroxyl groups and a methoxy group attached to a phenyl ring, making it a significant molecule in various biochemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of C-Veratroylglycol typically involves the hydroxylation of 1-(4-hydroxy-3-methoxyphenyl)-1-propanone. This can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions to introduce hydroxyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the hydroxylation process efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

C-Veratroylglycol is characterized by its unique structure, which includes hydroxyl and methoxy groups attached to a phenyl ring. This configuration contributes to its notable antioxidant properties, making it a valuable compound across various domains.

Chemistry

- Precursor in Synthesis : this compound serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the creation of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting biological systems from oxidative stress. Studies have shown that this compound can scavenge free radicals effectively, indicating its potential role in preventing cellular damage.

Medicine

- Therapeutic Potential : Research has explored the anti-inflammatory and anticancer properties of this compound. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases and certain types of cancer .

Industry

- Functional Materials : In industrial applications, this compound is utilized in producing antioxidants and other functional materials. Its stability and reactivity make it suitable for enhancing the performance of various products, including cosmetics and food preservatives.

Antioxidant Activity Assessment

A study investigated the antioxidant capacity of this compound using the DPPH assay, revealing that it significantly reduces oxidative stress markers in vitro. This research supports its potential use as a natural antioxidant in food and nutraceutical products .

Anti-inflammatory Effects

In another study involving RAW 264.7 macrophages, this compound demonstrated a marked reduction in pro-inflammatory cytokine production. This finding suggests that the compound could be developed into an anti-inflammatory agent for therapeutic applications .

Mecanismo De Acción

The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity is crucial in protecting biological systems from oxidative stress and related diseases.

Comparación Con Compuestos Similares

- 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one

- 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one

Comparison: Compared to similar compounds, C-Veratroylglycol is unique due to its specific hydroxylation pattern, which enhances its antioxidant properties. The presence of both hydroxyl and methoxy groups contributes to its stability and reactivity, making it a valuable compound in various applications.

Actividad Biológica

C-Veratroylglycol, also known as 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone, is a natural compound with a molecular formula of CHO and a molecular weight of 212.20 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antioxidant properties and possible therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 212.20 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 478.4 ± 45.0 °C |

| Flash Point | 194.1 ± 22.2 °C |

| LogP | -0.22 |

Antioxidant Activity

This compound has been reported to exhibit significant antioxidant activity , with an IC value of less than 100 µM, indicating its potential effectiveness in scavenging free radicals and mitigating oxidative stress . This property is crucial as oxidative stress is linked to various chronic diseases, including cancer and cardiovascular diseases.

Cytotoxicity

Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines. However, specific data regarding its efficacy against various types of cancer cells remains limited and requires further investigation to establish definitive cytotoxic profiles .

Case Studies and Research Findings

Recent studies have explored the biological properties of this compound in various contexts:

- Antimycobacterial Activity : In a study focusing on compounds derived from Uvaria rufa, it was noted that certain polyoxygenated cyclohexenes exhibited antimycobacterial activities, suggesting that similar compounds like this compound may warrant investigation for their potential effects against Mycobacterium tuberculosis .

- Anti-inflammatory Effects : The compound's ability to inhibit nitric oxide production in RAW 264.7 cells has been highlighted, which is significant as excessive nitric oxide production is associated with inflammatory responses .

- Comparative Analysis : A comparative study involving various natural products indicated that while many compounds showed varying degrees of biological activity, this compound's specific mechanisms and efficacy levels need to be delineated through focused pharmacological studies .

Propiedades

IUPAC Name |

2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXNRISXYKZJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316405 | |

| Record name | C-Veratroylglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168293-10-5 | |

| Record name | C-Veratroylglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168293-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C-Veratroylglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of isolating 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone from Fraxinus sieboldiana?

A1: The isolation of 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone from Fraxinus sieboldiana is significant because it marks the first time this compound has been found within this genus []. This discovery expands the known phytochemical profile of Fraxinus sieboldiana and contributes to the broader understanding of the chemical diversity within the genus Fraxinus. Further research is needed to investigate the potential biological activities and significance of this compound within the plant and its potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.